molecular formula C13H18ClNO3 B097676 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester CAS No. 15485-48-0

2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester

Cat. No. B097676
CAS RN: 15485-48-0
M. Wt: 271.74 g/mol
InChI Key: WXPANMBBQDIBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester, also known as Clofibric acid, is a chemical compound that has been extensively studied in the scientific community. It is a synthetic compound that belongs to the class of fibric acids, which are commonly used as lipid-lowering agents. Clofibric acid has been widely used in scientific research for its ability to modulate various biological processes, and its mechanism of action has been extensively studied.

Mechanism of Action

2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid exerts its biological effects by binding to PPARs, which are nuclear receptors that play a key role in lipid metabolism, inflammation, and cell proliferation. This compound acid binds to PPARs and activates their transcriptional activity, leading to the upregulation of genes involved in lipid metabolism, inflammation, and cell proliferation. This mechanism of action has been extensively studied and is well understood.
Biochemical and Physiological Effects:
This compound acid has been shown to have a variety of biochemical and physiological effects. It has been shown to lower plasma triglyceride levels and increase plasma high-density lipoprotein (HDL) levels in animal models and humans. This compound acid has also been shown to reduce inflammation and cell proliferation in various cell types. These effects are mediated by the activation of PPARs and the upregulation of genes involved in lipid metabolism, inflammation, and cell proliferation.

Advantages and Limitations for Lab Experiments

2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of PPARs in lipid metabolism, inflammation, and cell proliferation. It is also relatively inexpensive and easy to synthesize, making it accessible to a wide range of researchers. However, there are some limitations to its use. This compound acid has been shown to have off-target effects on other nuclear receptors, which can complicate data interpretation. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid. One area of interest is the development of more selective PPAR agonists that do not have off-target effects on other nuclear receptors. Another area of interest is the development of more water-soluble analogs of this compound acid that can be used in a wider range of experiments. Additionally, further research is needed to fully understand the role of PPARs in lipid metabolism, inflammation, and cell proliferation, and how this compound acid and other PPAR agonists can be used to modulate these processes.

Synthesis Methods

2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid can be synthesized using a variety of methods, including the reaction of p-chlorophenol with chloroacetic acid, followed by esterification with dimethylaminoethanol. Another method involves the reaction of 2-bromo-2-methylpropionic acid with p-chlorophenol, followed by esterification with dimethylaminoethanol. These methods have been extensively studied and optimized for the synthesis of this compound acid.

Scientific Research Applications

2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has been extensively studied for its application in scientific research. It has been shown to modulate various biological processes, including lipid metabolism, inflammation, and cell proliferation. This compound acid has been used as a tool to study the role of peroxisome proliferator-activated receptors (PPARs) in lipid metabolism. It has also been used to study the effects of PPARs on inflammation and cell proliferation.

properties

CAS RN

15485-48-0

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)propanoate

InChI

InChI=1S/C13H18ClNO3/c1-10(13(16)17-9-8-15(2)3)18-12-6-4-11(14)5-7-12/h4-7,10H,8-9H2,1-3H3

InChI Key

WXPANMBBQDIBJJ-UHFFFAOYSA-N

SMILES

CC(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl

synonyms

2-(p-Chlorophenoxy)propionic acid 2-(dimethylamino)ethyl ester

Origin of Product

United States

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